molecular formula C20H36O2 B13439569 Ethyl Linoleate-d5

Ethyl Linoleate-d5

Cat. No.: B13439569
M. Wt: 313.5 g/mol
InChI Key: FMMOOAYVCKXGMF-ZISYHAQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, a long-chain fatty acid ethyl ester. It is synthesized by replacing hydrogen atoms in ethyl linoleate with deuterium, making it a stable isotope-labeled compound. This compound is widely used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Linoleate-d5 can be synthesized through the esterification of deuterated linoleic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography .

Industrial Production Methods

Industrial production of this compound involves the large-scale esterification of deuterated linoleic acid with ethanol. The process includes the use of continuous reactors and advanced purification techniques such as molecular distillation and urea complexation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl Linoleate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl Linoleate-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

Ethyl Linoleate-d5 exerts its effects through the incorporation into lipid membranes, where it resists non-enzymatic lipid peroxidation due to the kinetic isotope effect. This mechanism protects mitochondrial, neuronal, and other lipid membranes from oxidative damage, thereby reducing the levels of lipid peroxidation-derived toxic products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability against oxidation and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where stability and traceability are crucial .

Properties

Molecular Formula

C20H36O2

Molecular Weight

313.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2

InChI Key

FMMOOAYVCKXGMF-ZISYHAQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

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